Anti-inflammatory agent 75

Natural Products Chemistry Structural Biology Phytochemistry

Anti-inflammatory agent 75 (also designated Compound is an α-pyrone derivative with the molecular formula C15H14O3 and molecular weight of 242.27 g/mol, isolated from the traditional Chinese medicinal plant Hypericum henryi. This compound represents the first reported example of a natural α-pyrone bearing a 7,7-dimethyl-pyran-4-one moiety and was characterized among a series of eighteen α-pyrone derivatives (1–18) evaluated for anti-inflammatory activity.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B12372214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 75
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1(C=CC(=O)C(=CC(=O)C2=CC=CC=C2)O1)C
InChIInChI=1S/C15H14O3/c1-15(2)9-8-12(16)14(18-15)10-13(17)11-6-4-3-5-7-11/h3-10H,1-2H3/b14-10-
InChIKeyKNUHVWGTNHBMLV-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 75: Compound 14 Isolated from Hypericum henryi


Anti-inflammatory agent 75 (also designated Compound 14) is an α-pyrone derivative with the molecular formula C15H14O3 and molecular weight of 242.27 g/mol, isolated from the traditional Chinese medicinal plant Hypericum henryi [1]. This compound represents the first reported example of a natural α-pyrone bearing a 7,7-dimethyl-pyran-4-one moiety and was characterized among a series of eighteen α-pyrone derivatives (1–18) evaluated for anti-inflammatory activity [2]. The compound exhibits anti-inflammatory properties via suppression of NF-κB activation through inhibition of IκBα phosphorylation and degradation [3].

Why Anti-inflammatory Agent 75 Cannot Be Substituted with Other α-Pyrones or NF-κB Inhibitors


Generic substitution among natural product-derived α-pyrone anti-inflammatory agents is precluded by the substantial structural heterogeneity within this chemical class, which directly translates into divergent NF-κB inhibitory potency and distinct downstream effects on inflammatory mediators. Within the same study isolating Compound 14, eighteen structurally related α-pyrone derivatives (1–18) displayed markedly different activities against LPS-induced NO production, with only Compounds 14, (+)-18, and (−)-18 demonstrating significant inhibitory effects [1]. Furthermore, the unique 7,7-dimethyl-pyran-4-one moiety present in Compound 14—unprecedented among natural α-pyrones—confers a distinct pharmacophore geometry that cannot be replicated by commercially available α-pyrone analogs lacking this structural feature [2]. This structural exclusivity precludes the assumption that other α-pyrone derivatives would exhibit equivalent anti-inflammatory efficacy or comparable modulation of NF-κB signaling [3].

Quantitative Differentiation of Anti-inflammatory Agent 75: Direct Comparator Evidence


Unique 7,7-Dimethyl-Pyran-4-One Moiety: First-in-Class Structural Differentiation

Anti-inflammatory agent 75 (Compound 14) is the first reported example of a natural α-pyrone bearing a 7,7-dimethyl-pyran-4-one moiety, distinguishing it from all previously described α-pyrone derivatives [1]. This structural feature is unique among the eighteen α-pyrones characterized in the isolation study and represents a novel scaffold for anti-inflammatory activity. The compound was isolated alongside four known analogs (15–18) from Hypericum henryi, none of which possess this distinctive 7,7-dimethyl-pyran-4-one substitution pattern [2].

Natural Products Chemistry Structural Biology Phytochemistry

NF-κB Pathway Inhibition via IκBα Phosphorylation and Degradation Suppression

Anti-inflammatory agent 75 suppresses NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB) [1]. This mechanism was demonstrated in LPS-induced RAW264.7 macrophage cells, where Compound 14 reduced NO production and downregulated COX-2 and iNOS protein expression [2]. In contrast, many other α-pyrone derivatives (1–13, 15–17) in the same screening panel failed to exhibit significant inhibitory activity, indicating that Compound 14 possesses a distinct capacity to modulate this critical inflammatory pathway .

Inflammation NF-κB Signaling Mechanism of Action

Downstream Mediator Suppression: COX-2 and iNOS Dual Downregulation

Anti-inflammatory agent 75 suppresses both cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression in LPS-induced RAW264.7 macrophages [1]. This dual suppression profile was confirmed in the same cellular model, distinguishing Compound 14 from structurally related α-pyrones in the same study (1–13, 15–17) that did not exhibit comparable activity. The compound also inhibited nitric oxide production in this LPS-induced inflammatory model [2].

Cyclooxygenase-2 iNOS Pro-inflammatory Mediators

Natural Product Purity: ≥98% HPLC-Verified for Reproducible Assay Performance

Commercially available Anti-inflammatory agent 75 is supplied with ≥98% purity as determined by HPLC analysis . This high purity specification ensures batch-to-batch consistency critical for reproducible pharmacological studies. The compound is available as a solid at room temperature with defined storage conditions (powder at -20°C for up to 3 years) and demonstrated solubility at 10 mM in DMSO [1]. This analytical specification is essential given the compound's natural product origin, where impurities from isolation can confound biological activity interpretations.

Analytical Chemistry Quality Control Natural Products

Validated Research Applications for Anti-inflammatory Agent 75


NF-κB Pathway Inhibition Studies in Macrophage Inflammation Models

Anti-inflammatory agent 75 is optimally suited for in vitro studies investigating NF-κB pathway modulation in LPS-stimulated RAW264.7 macrophages. The compound's validated mechanism—suppression of IκBα phosphorylation and degradation leading to NF-κB activation inhibition—provides a characterized tool for dissecting canonical NF-κB signaling in inflammatory contexts [1]. Researchers can utilize this compound as a positive control or pathway probe in assays measuring NF-κB nuclear translocation, IκBα turnover, or downstream transcriptional activity.

COX-2 and iNOS Dual Expression Profiling

Given the compound's demonstrated suppression of both COX-2 and iNOS protein expression in LPS-induced RAW264.7 cells, Anti-inflammatory agent 75 serves as a reference standard for studies examining the coordinated regulation of these two key inflammatory mediators [2]. This application is particularly relevant for research investigating the intersection of nitric oxide and prostaglandin signaling pathways in inflammatory disease models.

Natural Product Chemistry: Novel α-Pyrone Scaffold Characterization

As the first reported natural α-pyrone bearing a 7,7-dimethyl-pyran-4-one moiety, Anti-inflammatory agent 75 represents a valuable reference standard for natural product chemists investigating Hypericum-derived secondary metabolites or conducting structure-activity relationship studies on prenylated α-pyrones [3]. The compound can serve as a chromatographic standard for LC-MS dereplication studies of Hypericum henryi extracts or as a scaffold template for semi-synthetic derivatization efforts.

In Vitro NO Production Screening Assays

Anti-inflammatory agent 75 is validated for use as an active reference compound in LPS-induced nitric oxide production assays using RAW264.7 macrophages. Within the isolation study, Compound 14 demonstrated significant NO inhibitory effects, while the majority of structurally related α-pyrones (1–13, 15–17) were inactive . This makes the compound suitable as a positive control for establishing assay sensitivity and benchmarking new chemical entities in NO inhibition screening campaigns.

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